Regioisomeric Structural Identity: Ortho-Fluoro Substitution Confers Unique Topological Profile
6-(2-Fluorophenyl)-6-oxohexanoic acid features an ortho-fluoro substitution on the phenyl ring, which is structurally and stereoelectronically distinct from the meta-fluoro analog (CAS 898765-65-6) and para-fluoro analog (CAS 343319-07-3). The ortho-fluorine atom is positioned adjacent to the keto-linked carbon, creating steric constraint that influences the dihedral angle between the phenyl ring and the carbonyl group .
| Evidence Dimension | Fluorine Substitution Position on Phenyl Ring |
|---|---|
| Target Compound Data | Ortho (2-) position |
| Comparator Or Baseline | Meta (3-) analog [CAS 898765-65-6] and Para (4-) analog [CAS 343319-07-3] |
| Quantified Difference | Substituent position affects steric accessibility and electronic conjugation with carbonyl group |
| Conditions | Structural analysis; computational modeling |
Why This Matters
Regioisomeric purity ensures that SAR data is derived from the correct topological isomer, preventing false structure-activity correlations that would arise from using a different regioisomer as a proxy.
